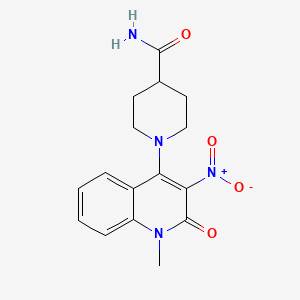

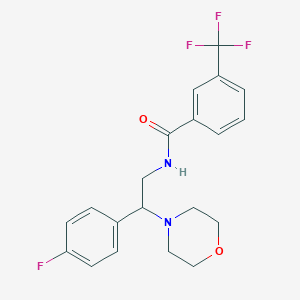

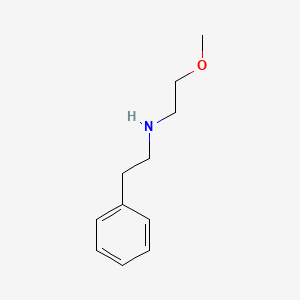

1-(1-Methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multistep pathways starting from simpler molecules . For instance, the synthesis of 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole was achieved via a multistep pathway starting from 2-phenylindole . The structure of the new derivative was characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline ring, a piperidine ring, and a carboxamide group. The quinoline ring is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Scientific Research Applications

CGRP Receptor Inhibition

One significant application involves the synthesis of compounds related to CGRP (calcitonin gene-related peptide) receptor antagonists. For example, a potent CGRP receptor antagonist has been developed through a convergent, stereoselective, and economical synthesis. This process demonstrates the compound's relevance in potentially treating conditions like migraines or cardiovascular diseases by inhibiting the CGRP receptor (Cann et al., 2012).

Anti-proliferative Agents

Another application is in the design and synthesis of novel 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide derivatives as potential anti-proliferative agents. These compounds have shown considerable activity against various cancer cell lines, indicating their potential use in cancer therapy (Banu et al., 2017).

Antimycobacterial Activities

Compounds within this chemical class have also been synthesized for their antimycobacterial activities, targeting Mycobacterium tuberculosis. Some derivatives exhibit significant in vitro and in vivo efficacy against both drug-susceptible and multi-drug resistant strains of tuberculosis, making them promising candidates for tuberculosis treatment (Senthilkumar et al., 2009).

Antimicrobial Study

Moreover, fluoroquinolone-based 4-thiazolidinones and similar compounds have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the search for new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance (Patel & Patel, 2010).

Estrogen Receptor Binding and Molecular Docking

The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates has been explored for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. These compounds offer insights into developing novel therapeutics targeting estrogen receptor-positive cancers (Parveen et al., 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by similar heterocyclic compounds , this compound could be a potential candidate for drug development and other applications in medicinal chemistry. Further studies could also explore its physical and chemical properties, safety profile, and potential hazards.

Properties

IUPAC Name |

1-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-18-12-5-3-2-4-11(12)13(14(16(18)22)20(23)24)19-8-6-10(7-9-19)15(17)21/h2-5,10H,6-9H2,1H3,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFIBFXAOUVAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[3-(dimethylamino)propyl]amino}propanoate](/img/structure/B2806507.png)

![rel-(1R,6S)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B2806510.png)

![(Z)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2806511.png)

![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2806512.png)

![(4E)-2-phenyl-4-{[(pyrimidin-2-yl)amino]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2806525.png)

![3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806528.png)